Synthesis and characterization of 1,2-dihydro-2,2,4,7-tetramethylquinoline.
Synthesis and characterization of 1,2-dihydro-2,2,4,7-tetramethylquinoline.
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-dihydro-2,2,4,7-tetramethylquinoline
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-dihydro-2,2,4,7-tetramethylquinoline, a heterocyclic compound of significant interest. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, and this specific derivative holds potential as an antioxidant and a versatile synthetic intermediate.[1][2] This document details a robust synthetic protocol based on the Doebner-von Miller reaction, offers a multi-faceted strategy for structural elucidation and purity confirmation, and discusses the compound's potential applications for researchers in drug development and chemical synthesis.
Introduction and Scientific Context
1,2-dihydro-2,2,4,7-tetramethylquinoline is an aromatic heterocyclic compound built upon a quinoline core.[3] The quinoline ring system, formed by the fusion of a benzene and a pyridine ring, is a cornerstone in the development of numerous therapeutic agents, including antimalarials, antibacterials, and anticancer drugs.[1][4] The dihydro-tetramethyl substituted variant is particularly noteworthy for its structural features, which suggest potential applications as a potent antioxidant, similar to other hindered amine stabilizers used in polymer formulations.[3][5]
The strategic placement of four methyl groups enhances its lipophilicity and influences its electronic properties. Understanding the synthesis and characterization of this molecule is crucial for unlocking its potential as a building block for novel pharmaceuticals or as a functional material in its own right. This guide is designed to provide both the theoretical underpinnings and practical, field-proven methodologies for its preparation and analysis.
Synthesis via the Doebner-von Miller Reaction
The synthesis of the quinoline core is most effectively achieved through well-established cyclization reactions. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a powerful and versatile method for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds.[6][7][8]
Mechanistic Rationale and Experimental Causality
The Doebner-von Miller reaction proceeds via the acid-catalyzed reaction of an aniline with an α,β-unsaturated aldehyde or ketone.[4][6] A key advantage of this method is that the unsaturated carbonyl compound can be generated in situ.
For the synthesis of 1,2-dihydro-2,2,4,7-tetramethylquinoline, the strategic choice of reactants is paramount:
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Aniline Precursor: m-Toluidine is selected as the aromatic amine. Its methyl group at the meta-position directly translates to the methyl substituent at the C7 position of the final quinoline ring.
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Carbonyl Precursor: Acetone serves a dual role. Under acidic conditions, two molecules of acetone undergo an aldol condensation to form mesityl oxide (an α,β-unsaturated ketone).[9][10] This in situ generated intermediate then reacts with the m-toluidine. Acetone also provides the carbon atoms that become C2 (with its gem-dimethyl group) and C4 (with its methyl group) of the quinoline ring.
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Catalyst: A strong Brønsted acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) , or a Lewis acid is required to catalyze both the initial aldol condensation of acetone and the subsequent cyclization and dehydration steps that form the heterocyclic ring.[11][6]
The proposed mechanism involves a sequence of key steps:
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Michael Addition: The nitrogen atom of m-toluidine performs a nucleophilic conjugate addition to the in situ formed mesityl oxide.
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Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated aromatic ring attacks a protonated carbonyl or imine equivalent.
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Dehydration: A final dehydration step yields the aromatic quinoline system. In this specific synthesis, the reaction yields the 1,2-dihydro form.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of 1,2-dihydro-2,2,4,7-tetramethylquinoline.
Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory scale and safety assessments.
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Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The reaction should be performed in a well-ventilated fume hood.
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Charging Reactants: To the flask, add m-toluidine (1.0 eq) and a significant excess of acetone (5-10 eq), which serves as both reactant and solvent.
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Catalyst Addition: Slowly and with stirring, add concentrated hydrochloric acid (approx. 0.5-1.0 eq) to the mixture. The addition is exothermic and should be controlled.
-
Reaction: Heat the mixture to reflux (approx. 56 °C, the boiling point of acetone) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, slowly neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7-8.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers.
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Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: The crude product, typically a dark oil, can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1,2-dihydro-2,2,4,7-tetramethylquinoline.[12]
Comprehensive Characterization
Verifying the identity, structure, and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods should be employed.
Spectroscopic Analysis
The following data represent the expected spectroscopic signatures for 1,2-dihydro-2,2,4,7-tetramethylquinoline (C₁₃H₁₇N, Molecular Weight: 187.28 g/mol ).
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals in the ~6.5-7.0 ppm range corresponding to the three protons on the benzene ring. Vinyl Proton: A singlet around ~5.3 ppm for the C3-H proton. N-H Proton: A broad singlet, chemical shift variable, typically ~3.5-4.5 ppm. Methyl Protons: A singlet at ~2.2 ppm (Aromatic C7-CH₃), a singlet at ~1.9 ppm (Vinyl C4-CH₃), and a singlet at ~1.2 ppm (gem-dimethyl C2-(CH₃)₂). |
| ¹³C NMR | Aromatic Carbons: 6 signals expected in the ~115-145 ppm range. Olefinic Carbons: 2 signals for the C3 and C4 carbons in the ~120-130 ppm range. Aliphatic Carbons: A signal for the C2 quaternary carbon around ~50-60 ppm, and signals for the four distinct methyl carbons in the ~20-30 ppm range. |
| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 187, corresponding to the molecular weight of the compound. A base peak is often observed at m/z = 172, corresponding to the loss of a methyl group ([M-15]⁺). |
| Infrared (IR) | N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹. C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹. C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic/Vinyl): Peaks in the 1600-1650 cm⁻¹ and 1450-1550 cm⁻¹ regions. |
Visualization: Characterization Workflow
Caption: Logical workflow for the structural characterization of the synthesized compound.
Applications and Future Directions
The unique structure of 1,2-dihydro-2,2,4,7-tetramethylquinoline makes it a compound with diverse potential applications.
-
Antioxidant and Stabilizer: The sterically hindered amine functionality is a well-known motif in antioxidants used to prevent oxidative degradation in materials like rubber and polymers.[3][5][13] Its higher molecular weight compared to simpler antioxidants can reduce volatility and leaching, making it suitable for long-term heat stabilization applications.
-
Intermediate in Drug Discovery: Quinoline derivatives are of immense importance to the pharmaceutical industry.[1][2] This compound can serve as a versatile starting material or scaffold for the synthesis of more complex, biologically active molecules. Its substituted pattern can be further functionalized to modulate properties like solubility, receptor binding, and metabolic stability.
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Monomer Synthesis: The dihydroquinoline structure can be involved in polymerization reactions, creating novel polymer chains with integrated heterocyclic units that may impart unique thermal or electronic properties to the resulting material.[12][14]
Conclusion
This guide has outlined a reliable and well-understood pathway for the synthesis of 1,2-dihydro-2,2,4,7-tetramethylquinoline using the Doebner-von Miller reaction. By carefully selecting m-toluidine and acetone as precursors, the target molecule can be produced in a straightforward manner. The described multi-technique characterization workflow, employing NMR, MS, and IR spectroscopy, provides a robust system for ensuring the structural integrity and purity of the final product. The potential of this compound as an antioxidant, a drug development intermediate, and a specialty monomer underscores the importance of mastering its synthesis for advancing research in both medicinal chemistry and materials science.
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